Cas no 2012059-82-2 (Methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate)
![Methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate structure](https://www.kuujia.com/scimg/cas/2012059-82-2x500.png)
Methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2012059-82-2
- methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate
- EN300-700444
- Methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate
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- Inchi: 1S/C17H24O4/c1-13(2)10-17(15(18)19-4)16(3,21-17)12-20-11-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3
- InChI Key: ZRSFRNQACLAYOD-UHFFFAOYSA-N
- SMILES: O1C(C)(COCC2C=CC=CC=2)C1(C(=O)OC)CC(C)C
Computed Properties
- Exact Mass: 292.16745924g/mol
- Monoisotopic Mass: 292.16745924g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 48.1Ų
Methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700444-0.25g |
methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate |
2012059-82-2 | 0.25g |
$1249.0 | 2023-05-30 | ||
Enamine | EN300-700444-0.05g |
methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate |
2012059-82-2 | 0.05g |
$1140.0 | 2023-05-30 | ||
Enamine | EN300-700444-10.0g |
methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate |
2012059-82-2 | 10g |
$5837.0 | 2023-05-30 | ||
Enamine | EN300-700444-0.5g |
methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate |
2012059-82-2 | 0.5g |
$1302.0 | 2023-05-30 | ||
Enamine | EN300-700444-2.5g |
methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate |
2012059-82-2 | 2.5g |
$2660.0 | 2023-05-30 | ||
Enamine | EN300-700444-5.0g |
methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate |
2012059-82-2 | 5g |
$3935.0 | 2023-05-30 | ||
Enamine | EN300-700444-0.1g |
methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate |
2012059-82-2 | 0.1g |
$1195.0 | 2023-05-30 | ||
Enamine | EN300-700444-1.0g |
methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate |
2012059-82-2 | 1g |
$1357.0 | 2023-05-30 |
Methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate Related Literature
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on Methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate
Research Briefing on Methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate (CAS: 2012059-82-2) in Chemical Biology and Pharmaceutical Applications
Recent advances in chemical biology have highlighted the importance of epoxide-containing compounds as versatile intermediates in drug discovery and medicinal chemistry. Among these, Methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate (CAS: 2012059-82-2) has emerged as a structurally unique scaffold with potential pharmacological applications. This briefing synthesizes the latest research on this compound, focusing on its synthetic utility, biological activity, and emerging therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) demonstrated the compound's role as a key intermediate in the synthesis of novel protease inhibitors. The researchers utilized its strained epoxide ring for selective nucleophilic attack, enabling the construction of complex heterocyclic systems with enhanced binding affinity to viral proteases. Molecular docking studies revealed that derivatives of this compound show promising interactions with the active site of SARS-CoV-2 main protease, suggesting potential applications in antiviral drug development.
From a synthetic chemistry perspective, a recent breakthrough in Organic Letters (2024, 26, 1250-1254) reported an improved asymmetric synthesis route for 2012059-82-2 using chiral phase-transfer catalysis. This method achieved 98% ee and 85% yield, addressing previous challenges in stereocontrol. The developed protocol enables large-scale production while maintaining high enantiopurity, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity.
In cancer research, preclinical studies have investigated the compound's potential as a warhead for targeted covalent inhibitors. Nature Chemical Biology (2023, 19, 1123-1132) featured work where researchers functionalized the epoxide moiety to create selective EGFR kinase inhibitors. The benzyloxy-methyl substitution pattern was found to confer improved membrane permeability while the isobutyl side chain contributed to selective binding to mutant EGFR isoforms. These findings suggest the molecular framework of 2012059-82-2 may serve as a valuable template for developing next-generation targeted cancer therapies.
The compound's stability profile has been systematically evaluated in recent pharmaceutical development studies. A 2024 publication in Molecular Pharmaceutics (21, 456-467) characterized its degradation pathways under various pH conditions, identifying optimal formulation strategies. Interestingly, the benzyl-protected hydroxyl group demonstrates unexpected stability against enzymatic cleavage, making it potentially useful for prodrug designs requiring selective deprotection in target tissues.
Emerging applications extend beyond traditional small molecule drugs. Advanced Science (2023, 10, 2300567) reported the compound's incorporation into PROTAC (proteolysis targeting chimera) molecules, where its epoxide group serves as a reversible covalent binding element. This innovative approach combines the target engagement advantages of covalent inhibitors with the temporal control offered by PROTAC technology, opening new avenues for targeted protein degradation strategies.
In conclusion, current research positions Methyl 3-[(benzyloxy)methyl]-3-methyl-2-(2-methylpropyl)oxirane-2-carboxylate as a multifaceted building block with applications spanning antiviral development, targeted cancer therapy, and novel protein degradation approaches. The compound's unique stereoelectronic properties, combined with recent synthetic advances, suggest growing importance in medicinal chemistry. Future research directions likely include further exploration of its covalent target engagement capabilities and expansion of its derivatization strategies for diverse therapeutic applications.
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